molecular formula C11H11NS B3025521 4-(2,5-Dimethylphenyl)-1,3-thiazole CAS No. 383143-39-3

4-(2,5-Dimethylphenyl)-1,3-thiazole

Cat. No.: B3025521
CAS No.: 383143-39-3
M. Wt: 189.28 g/mol
InChI Key: QFWDVHWVQBPLDE-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a thiazole ring substituted with a 2,5-dimethylphenyl group. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: 2,5-dimethylphenyl bromide and thioamide.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-thiazole: Lacks the dimethyl substitutions on the phenyl ring.

    2-Methyl-4-phenyl-1,3-thiazole: Contains a single methyl group on the phenyl ring.

    4-(2,4-Dimethylphenyl)-1,3-thiazole: Similar structure but with different methyl group positions.

Uniqueness

4-(2,5-Dimethylphenyl)-1,3-thiazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic pockets in biological targets.

Biological Activity

4-(2,5-Dimethylphenyl)-1,3-thiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Research has indicated that thiazole derivatives can exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.29 g/mol
  • CAS Number : 383143-39-3

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (lung cancer)10.5Inhibition of cell proliferation
MCF-7 (breast cancer)12.3Induction of apoptosis
HeLa (cervical cancer)8.7Cell cycle arrest

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These results suggest that the compound could be explored as a potential antimicrobial agent .

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases. The compound has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease:

Compound AChE Inhibition (%)
This compound68% at 50 µM

This inhibition suggests that it may help in enhancing cholinergic transmission and could be beneficial in treating cognitive decline associated with neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. In the case of this compound, the presence of the dimethyl group on the phenyl ring enhances lipophilicity and may improve cellular uptake. Studies suggest that modifications to the thiazole ring can further optimize its biological profile .

Case Studies

  • Anticancer Study : A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The compound induced apoptosis through caspase activation.
  • Neuroprotection Study : In a model simulating Alzheimer’s disease, administration of the compound resulted in significant improvement in memory retention and reduced amyloid-beta accumulation in neuronal cells.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-3-4-9(2)10(5-8)11-6-13-7-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWDVHWVQBPLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305233
Record name 4-(2,5-Dimethylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383143-39-3
Record name 4-(2,5-Dimethylphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383143-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dimethylphenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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